Tilnoprofen arbamel
Overview
Description
-benzopyrano[2,3-b]pyridine-7-acetate, is a prodrug developed as a new non-steroidal anti-inflammatory drug (NSAID). It was initially developed by Yoshitomi and Japan Tobacco for the treatment of pain in rheumatoid arthritis but was later discontinued . Upon administration, TILNOPROFEN ARBAMEL is rapidly hydrolyzed to its active metabolite, alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid, which acts as a cyclo-oxygenase inhibitor .
Scientific Research Applications
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of TILNOPROFEN ARBAMEL involves the esterification of alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods would likely involve optimizing these conditions to achieve high yield and purity of the final product .
Chemical Reactions Analysis
TILNOPROFEN ARBAMEL undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is rapidly hydrolyzed to its active metabolite, alpha,2-dimethyl-5H-benzopyrano[2,3-b]pyridine-7-acetic acid.
Oxidation and Reduction: These reactions are less common for this compound but may occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amide functional groups.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing or reducing agents for oxidation and reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions are typically the active metabolite and other derivatives depending on the specific reaction conditions .
Comparison with Similar Compounds
TILNOPROFEN ARBAMEL can be compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
Indomethacin: Another NSAID that also inhibits cyclo-oxygenase enzymes but has a different chemical structure and pharmacokinetic profile.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties but different molecular targets and pathways.
Naproxen: Another NSAID with a longer half-life and different side effect profile compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and its rapid conversion to an active metabolite that effectively inhibits cyclo-oxygenase enzymes .
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
Record name | Tilnoprofen arbamel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilnoprofen arbamel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILNOPROFEN ARBAMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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